molecular formula C5H6N4O2S B058415 Pyrazole-1-carbothioamide, 4-hydroxyimino-3-methyl-5-oxo-4,5-dihydro- CAS No. 116973-80-9

Pyrazole-1-carbothioamide, 4-hydroxyimino-3-methyl-5-oxo-4,5-dihydro-

Cat. No. B058415
CAS RN: 116973-80-9
M. Wt: 186.19 g/mol
InChI Key: DBEXKSLYWDZHAN-UHFFFAOYSA-N
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Description

Pyrazole-1-carbothioamide, 4-hydroxyimino-3-methyl-5-oxo-4,5-dihydro- is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a member of the pyrazole family of compounds, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of pyrazole-1-carbothioamide, 4-hydroxyimino-3-methyl-5-oxo-4,5-dihydro- is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
Pyrazole-1-carbothioamide, 4-hydroxyimino-3-methyl-5-oxo-4,5-dihydro- has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using pyrazole-1-carbothioamide, 4-hydroxyimino-3-methyl-5-oxo-4,5-dihydro- in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various diseases. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on pyrazole-1-carbothioamide, 4-hydroxyimino-3-methyl-5-oxo-4,5-dihydro-. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs for the treatment of various diseases. Another direction is to study its potential as a therapeutic agent for the treatment of drug-resistant infections. Additionally, research could focus on developing new synthesis methods for the compound to improve its yield and purity.

Synthesis Methods

Pyrazole-1-carbothioamide, 4-hydroxyimino-3-methyl-5-oxo-4,5-dihydro- can be synthesized by reacting 3-methyl-4-nitro-5-oxo-pyrazole with thioamides in the presence of a reducing agent such as zinc powder. The resulting product can then be hydrolyzed to yield the desired compound.

Scientific Research Applications

Pyrazole-1-carbothioamide, 4-hydroxyimino-3-methyl-5-oxo-4,5-dihydro- has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It has been studied extensively in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases.

properties

CAS RN

116973-80-9

Molecular Formula

C5H6N4O2S

Molecular Weight

186.19 g/mol

IUPAC Name

5-methyl-4-nitroso-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C5H6N4O2S/c1-2-3(8-11)4(10)9(7-2)5(6)12/h7H,1H3,(H2,6,12)

InChI Key

DBEXKSLYWDZHAN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=O

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=O

synonyms

2-Pyrazoline-1-carboxamide,3-methyl-4,5-dioxothio-,4-oxime(6CI)

Origin of Product

United States

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